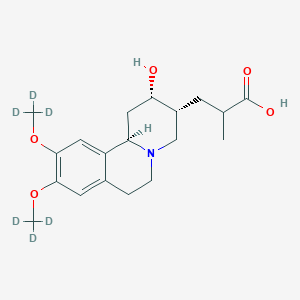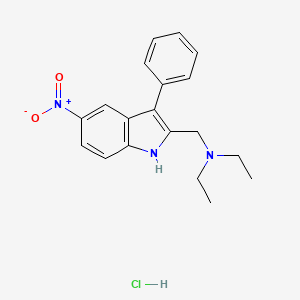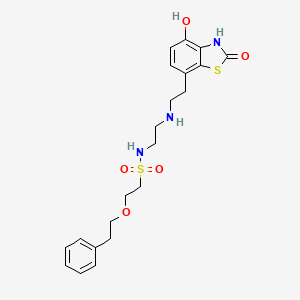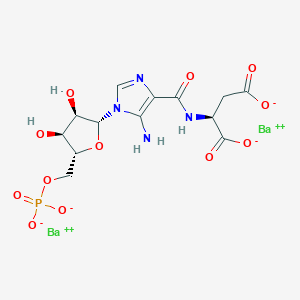
Saicar dibarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Saicar Dibarium Salt can be synthesized through an enzymatic reaction involving the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to SAICAR, ADP, and orthophosphate. This reaction is catalyzed by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase . The dibarium salt derivative is then formed by reacting SAICAR with barium ions under controlled conditions .
Industrial Production Methods
Industrial production of this compound Salt involves the use of adenine-requiring mutants of Bacillus subtilis, which produce SAICAR. The SAICAR is then isolated and reacted with barium ions to form the dibarium salt .
Chemical Reactions Analysis
Types of Reactions
Saicar Dibarium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Saicar Dibarium Salt has several scientific research applications, including:
Mechanism of Action
Saicar Dibarium Salt exerts its effects through its role as an intermediate in the de novo purine nucleotide biosynthesis pathway. The compound interacts with enzymes such as phosphoribosylaminoimidazolesuccinocarboxamide synthetase to facilitate the conversion of CAIR to SAICAR. This interaction is crucial for the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): Another intermediate in the purine biosynthesis pathway.
CAIR (5-Aminoimidazole-4-carboxyribonucleotide): A precursor to SAICAR in the biosynthesis pathway.
AICA-Riboside: A derivative of AICAR used in metabolic studies.
Uniqueness
Saicar Dibarium Salt is unique due to its specific role in the de novo purine nucleotide biosynthesis pathway and its ability to interact with enzymes involved in this pathway. Its dibarium salt form also provides distinct properties that are useful in various biochemical applications .
Properties
CAS No. |
6057-44-9 |
|---|---|
Molecular Formula |
C13H15Ba2N4O12P |
Molecular Weight |
724.9 g/mol |
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate;barium(2+) |
InChI |
InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1 |
InChI Key |
PPKOPCLLXBFYGS-KGBHUAOWSA-J |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





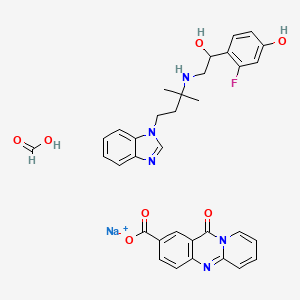
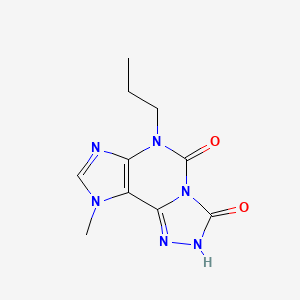

![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)



